N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Catalog No.
S681041
CAS No.
152460-10-1
M.F
C16H15N5
M. Wt
277.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimid...

CAS Number

152460-10-1

Product Name

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

IUPAC Name

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

InChI

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)

InChI Key

QGAIPGVQJVGBIA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3

Synonyms

4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline; 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine;

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3

The exact mass of the compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Intermediate in Imatinib Mesylate Synthesis:

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is not a drug itself but serves as a crucial intermediate in the synthesis of Imatinib mesylate, a highly successful targeted cancer therapy drug commercially known as Glivec® []. The specific role of this intermediate involves linking the essential pyrimidine and aromatic rings present in the final drug molecule [].

Potential Protein Kinase C (PKC) Inhibitor:

Research suggests that N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine may possess inhibitory activity against protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival []. However, further investigation is needed to fully understand its potential as a therapeutic agent.

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known by its CAS number 152460-10-1, is a chemical compound with the molecular formula C16H15N5C_{16}H_{15}N_5. This compound features a pyrimidineamine structure that is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. It acts as an intermediate in the synthesis of Imatinib Mesylate, a well-known therapeutic agent used in treating certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors .

As mentioned earlier, imatinib's primary mechanism of action involves targeting specific protein kinases. In particular, it is highly effective against BCR-ABL, a fusion protein resulting from a chromosomal translocation observed in CML. By binding to the ATP binding pocket of BCR-ABL, imatinib prevents it from phosphorylating downstream targets, thereby interrupting the uncontrolled growth and proliferation of cancer cells.

Imatinib is generally well-tolerated, but common side effects include nausea, vomiting, diarrhea, and fatigue. It can also interact with other medications, so careful monitoring is crucial during treatment.

  • Toxicity: Studies suggest moderate to low acute oral toxicity in animals. However, long-term use can lead to specific side effects.
  • Carcinogenicity: No data is available on the carcinogenicity of imatinib in humans.
  • Mutagenicity: Imatinib is not mutagenic in standard tests.

  • Oxidation: The compound can undergo oxidation to yield sulfoxides and sulfones.
  • Reduction: It can be reduced to form various amines.
  • Substitution: Nucleophilic substitution reactions are possible, particularly involving the amine groups under basic conditions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while lithium aluminum hydride and sodium borohydride are often used for reduction processes .

The biological activity of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily linked to its role as a selective inhibitor of protein kinases. It has shown potential in inhibiting the Bcr-Abl tyrosine kinase pathway, which is crucial for the proliferation of certain cancer cells. Additionally, it exhibits antimycobacterial properties, inhibiting the synthesis of fatty acids essential for the cell wall of Mycobacterium tuberculosis, thus indicating its potential use in treating tuberculosis .

Several methods have been developed for synthesizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine:

  • Condensation Reactions: This involves the reaction of 5-amino-2-methylphenyl compounds with pyridine derivatives under acidic or basic conditions.
  • Multi-step Synthesis: A common approach includes several steps starting from simpler precursors, utilizing various catalysts and reagents to achieve the desired product with high purity and yield.

One notable patent describes a synthetic route that includes specific reaction conditions and reagents that optimize the formation of this compound .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine has several applications:

  • Pharmaceutical Development: It serves as an important intermediate in synthesizing Imatinib Mesylate.
  • Research: The compound is studied for its potential in developing new treatments for cancer and tuberculosis.
  • Chemical Reagent: It is utilized in organic synthesis as a reference compound or starting material for creating other biologically active molecules .

Interaction studies involving N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine have demonstrated its ability to inhibit specific protein kinases effectively. These studies often focus on its binding affinity to target enzymes and how it alters cellular signaling pathways. The compound's interactions with various biological targets make it a subject of interest for further pharmacological research, particularly in oncology and infectious disease treatment .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine298217-37-50.82
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid641569-94-00.76
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide404844-11-70.73
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate641569970.72

These compounds exhibit varying degrees of similarity based on their structural components but differ in their biological activities and applications. The unique combination of functional groups in N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine contributes to its specific therapeutic effects, distinguishing it from these similar compounds .

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GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

152460-10-1

Wikipedia

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Dates

Last modified: 09-16-2023

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